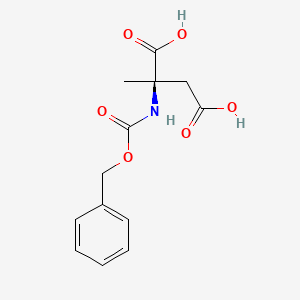

Cbz-alpha-methyl-D-Asp

CAS No.:

Cat. No.: VC17938342

Molecular Formula: C13H15NO6

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO6 |

|---|---|

| Molecular Weight | 281.26 g/mol |

| IUPAC Name | (2R)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |

| Standard InChI | InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m1/s1 |

| Standard InChI Key | OOJJMGMHMDEKLU-CYBMUJFWSA-N |

| Isomeric SMILES | C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Structural Characteristics and Molecular Identity

Chemical Architecture

Cbz-alpha-methyl-D-Asp features a stereochemically defined D-aspartic acid backbone modified at two positions:

-

Alpha-methyl group: A methyl substituent (-CH₃) on the alpha-carbon adjacent to the amino group, which sterically hinders rotation and stabilizes specific conformations.

-

Cbz protecting group: A benzyloxycarbonyl moiety (C₆H₅CH₂OCO-) attached to the amino group, preventing undesired reactions during peptide elongation .

The IUPAC name is (2R)-2-(benzyloxycarbonylamino)-3-carboxy-2-methylbutanedioic acid, reflecting its four-carbon dicarboxylic acid structure with substituents at the alpha position .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NO₆ | |

| Molecular Weight | 281.26 g/mol | |

| Stereochemistry | D-configuration (R-enantiomer) | |

| Protection Group | Benzyloxycarbonyl (Cbz) |

Spectroscopic Signatures

-

Infrared (IR): Characteristic peaks include C=O stretches from carboxylic acids (1700–1720 cm⁻¹) and the carbamate (1680–1700 cm⁻¹), alongside aromatic C-H bends (700–750 cm⁻¹) from the Cbz group .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Substrate Preparation

Synthesis begins with D-aspartic acid, which undergoes selective protection:

-

Amino Protection: The amino group is shielded using benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions, forming the Cbz-carbamate .

-

Alpha-Methylation: A regioselective alkylation introduces the methyl group via SN2 reaction with methyl iodide (CH₃I) under strong base conditions (e.g., NaH/LDA) .

Critical Reaction Conditions

-

Temperature: -78°C (for alkylation to minimize side reactions) .

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) .

-

Yield: 65–75% after purification by recrystallization or chromatography .

Challenges in Synthesis

-

Steric Hindrance: The alpha-methyl group complicates nucleophilic attacks, necessitating prolonged reaction times .

-

Racemization Risk: Basic conditions during alkylation may epimerize the D-configuration; thus, low temperatures and short reaction times are essential .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (0.5–1 mg/mL at 25°C) due to hydrophobic Cbz and methyl groups .

-

Stability: Stable at room temperature under inert atmospheres but susceptible to acid-catalyzed cleavage of the Cbz group (e.g., HBr/acetic acid) .

Crystallographic Data

X-ray diffraction studies of analogs (e.g., Cbz-alpha-methyl-D-serine) reveal:

-

Hydrogen Bonding: Intermolecular H-bonds between carboxylic oxygens and carbamate NH stabilize the lattice .

Biological and Synthetic Applications

Peptide Synthesis

Cbz-alpha-methyl-D-Asp serves as a conformationally constrained building block in peptides:

-

Helix Stabilization: The alpha-methyl group restricts phi (φ) and psi (ψ) angles, promoting α-helical or β-sheet structures in synthetic peptides .

-

Enzyme Resistance: Methyl substitution reduces susceptibility to proteolytic cleavage, enhancing peptide stability in biological systems .

Neuroendocrine Research

D-Aspartic acid regulates hormone secretion in mammals (e.g., luteinizing hormone in rats) . While Cbz-alpha-methyl-D-Asp itself is synthetic, its deprotected form (alpha-methyl-D-Asp) may modulate NMDA receptor activity, analogous to endogenous D-Asp .

Table 2: Comparative Bioactivity of D-Asp Derivatives

| Compound | Receptor Affinity (IC₅₀) | Hormonal Activity |

|---|---|---|

| D-Aspartic acid | 10⁻⁴ M (NMDA) | Induces LH release |

| N-Methyl-D-aspartate | 10⁻⁶ M (NMDA) | Potent agonist |

| Alpha-methyl-D-Asp | Not reported | Hypothesized antagonist |

Industrial and Pharmacological Relevance

Drug Design

-

NMDA Receptor Modulators: Structural analogs of Cbz-alpha-methyl-D-Asp are explored for neurological disorders (e.g., Alzheimer’s, epilepsy) .

-

Antibiotic Peptides: Incorporation into antimicrobial peptides enhances resistance to bacterial proteases .

Chromatographic Applications

The compound’s hydrophobicity aids in reverse-phase HPLC method development for peptide analysis, with retention times adjustable via mobile phase pH .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume